2-Amino-1-(pyridin-3-yl)ethanol
Overview
Description
2-Amino-1-(pyridin-3-yl)ethanol is a compound of interest in the field of medicinal chemistry due to its potential as a building block for drug design. It is particularly relevant as a moiety in beta3-adrenergic receptor agonists, which are compounds that can stimulate beta3 receptors and are used in the treatment of conditions such as obesity and diabetes .
Synthesis Analysis
The synthesis of enantiomerically pure 2-Amino-1-(pyridin-3-yl)ethanol has been achieved through different methods. One approach involves a chemoenzymatic route where (R)-2-chloro-1-(pyridin-3-yl)ethanol is prepared by kinetic resolution using Candida antarctica lipase. This intermediate is then converted into the desired (R)-1-(pyridin-3-yl)-2-aminoethanol . Another method reported is an asymmetric synthesis that involves the reduction of 3-chloroacetyl pyridine with borane-dimethyl sulfide and an oxazaborolidine catalyst. The stereochemistry of the product is controlled by the reaction conditions, such as the addition rate of the substrate and the temperature .
Molecular Structure Analysis
Although the provided data does not directly describe the molecular structure of 2-Amino-1-(pyridin-3-yl)ethanol, it does mention a structurally related compound, 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol, which intercalates into DNA. This suggests that the 2-Amino-1-(pyridin-3-yl)ethanol could also have interesting intercalative properties with biomolecules, which could be explored for drug design .
Chemical Reactions Analysis
The chemical reactivity of 2-Amino-1-(pyridin-3-yl)ethanol is not explicitly detailed in the provided papers. However, the synthesis methods imply that the compound can participate in reactions typical of alcohols and amines, such as esterification, amidation, and reactions with electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-1-(pyridin-3-yl)ethanol are not directly reported in the provided papers. However, based on its functional groups, one can infer that it is likely to be a polar compound with the potential for hydrogen bonding, which could affect its solubility and interaction with biological targets .
Scientific Research Applications
Chemical Reactions and Complex Formation
Complex Formation with Copper and Cadmium
The reaction of 2-Amino-1-(pyridin-3-yl)ethanol with pyridine-2-carbaldehyde and subsequent treatment with copper(II) chloride or cadmium(II) chloride forms complexes characterized by spectroscopic methods and single-crystal X-ray diffraction. These complexes exhibit interesting geometric structures and potential for interacting with selected biomolecules, as explored in docking studies (Mardani et al., 2019).
Cadmium Chloride Complex Synthesis
Another synthesis involving 2-Amino-1-(pyridin-3-yl)ethanol and pyridine-2-carbaldehyde led to the creation of a novel imidazo[1,5-a]pyridine derivative. This derivative was used to prepare a cadmium chloride complex, contributing to the understanding of coordination chemistry (Hakimi et al., 2012).
Formation of Cu(II) Complexes
A study exploring the synthesis of unsymmetrical tripodal amines derived from 2-Amino-1-(pyridin-3-yl)ethanol and their reactions with Cu(II) ions provides insights into the formation of mononuclear and dinuclear complexes. These findings have implications for the design of ligands in coordination chemistry (Keypour et al., 2015).
Sensing and Detection Applications
Mercury(II) Detection
A derivative of 2-Amino-1-(pyridin-3-yl)ethanol has been used to create a chemosensor for detecting mercury(II) ions. This sensor exhibits color change visible to the naked eye, highlighting its potential in environmental monitoring (Pan et al., 2015).
Protecting Group for Carboxylic Acids
2-Amino-1-(pyridin-3-yl)ethanol has been identified as an effective protecting group for carboxylic acids. Its selective removal after polymerization offers utility in polymer chemistry, especially due to its stability under specific conditions and ease of removal (Elladiou & Patrickios, 2012).
Chemoenzymatic Route to Beta3-Adrenergic Receptor Agonists
A chemoenzymatic process involving 2-Amino-1-(pyridin-3-yl)ethanol has been developed to produce optically active compounds that are valuable moieties in beta3-adrenergic receptor agonists. This highlights its potential in medicinal chemistry (Perrone et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-amino-1-pyridin-3-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKNUYMZBBWHIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395361 | |
Record name | 2-amino-1-(pyridin-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(pyridin-3-yl)ethanol | |
CAS RN |
92990-44-8 | |
Record name | 2-amino-1-(pyridin-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(pyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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